Thioaurin
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Overview
Description
Thioaurin is an organosulfur compound with a chemical formula of SC(NH₂)₂. It is structurally similar to urea, with the oxygen atom replaced by a sulfur atom, indicated by the prefix “thio-”. This compound has two tautomeric forms: the thione form and the thiol form.
Preparation Methods
Thioaurin can be synthesized through various methods. One common method involves the condensation of amines with carbon disulfide in an aqueous medium, which allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature to produce thioureas in excellent yields . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
Thioaurin undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include carbon disulfide, isocyanides, and elemental sulfur. The major products formed from these reactions are typically thiourea derivatives, which have a wide range of applications in organic synthesis and pharmaceutical industries .
Scientific Research Applications
Thioaurin and its derivatives have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . In chemistry, this compound is used as an intermediate in organic synthesis reactions. In biology and medicine, it is used for its therapeutic properties, particularly in the treatment of inflammatory bowel diseases and leukemia . In the industry, this compound is utilized in the production of photographic films, dyes, elastomers, plastics, and textiles .
Mechanism of Action
Thioaurin exerts its effects by interfering with nucleic acid synthesis through the inhibition of purine metabolism . This mechanism is particularly effective in the treatment of leukemia, where it inhibits the synthesis of guanine nucleotides by pseudofeedback inhibition of glutamine-5-phosphoribosylpyrophosphate amidotransferase . The molecular targets and pathways involved include thiopurine S-methyltransferase, hypoxanthine-guanine phosphoribosyl transferase, and xanthine oxidase .
Comparison with Similar Compounds
Thioaurin is similar to other thiourea derivatives, such as azathioprine, mercaptopurine, and thioguanine . These compounds share similar chemical structures and biological activities, particularly in their use as immunosuppressive and anticancer agents. this compound is unique in its specific applications and the efficiency of its synthetic routes .
Properties
CAS No. |
1401-63-4 |
---|---|
Molecular Formula |
C19H14O2S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-[(4-hydroxyphenyl)-(4-sulfanylphenyl)methylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C19H14O2S/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,20,22H |
InChI Key |
CDKRLVLHRIEWSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C=CC1=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)S |
Origin of Product |
United States |
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